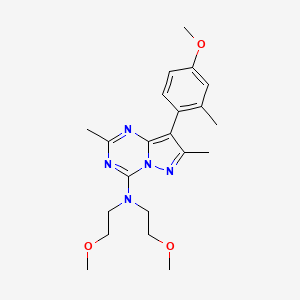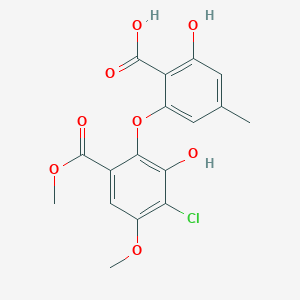
2-(3-chloro-2-hydroxy-4-methoxy-6-methoxycarbonyl-phenoxy)-6-hydroxy-4-methyl-benzoic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-chloro-2-hydroxy-4-methoxy-6-methoxycarbonyl-phenoxy)-6-hydroxy-4-methyl-benzoic Acid is a natural product found in Rhizophora apiculata, Pseudopestalotiopsis theae, and other organisms with data available.
Aplicaciones Científicas De Investigación
Bioactive Phenolic Compounds
Phenolic compounds exhibit a range of biological activities. Notably, phenolic compounds extracted from the roots of Scorzonera judaica, which share structural similarities with 2-(3-chloro-2-hydroxy-4-methoxy-6-methoxycarbonyl-phenoxy)-6-hydroxy-4-methyl-benzoic Acid, were found to have significant cytotoxic activity. This suggests potential applications in medical research, especially concerning cancer treatment and cell biology studies (Bader et al., 2011).
Phenolic Ether Derivatives
New phenyl ether derivatives, similar in structure to the compound , isolated from Aspergillus carneus, have shown strong antioxidant activity. This indicates their potential use in studies related to oxidative stress and possibly in the development of antioxidant therapies (Xu et al., 2017).
Binding Affinity with Bovine Serum Albumin
The binding affinity of phenolic acids to serum albumin is crucial as it influences their biological effects. Phenolic acids with a structure similar to 2-(3-chloro-2-hydroxy-4-methoxy-6-methoxycarbonyl-phenoxy)-6-hydroxy-4-methyl-benzoic Acid, especially those sharing the benzoic acid core, exhibit a significant binding affinity to bovine serum albumin. This provides valuable insights into their potential interactions within biological systems and their possible effects on drug delivery and metabolism (Yuan et al., 2019).
Electrodic Mechanism of Reduction
The electrodic mechanism of reduction for quinones, including those with structural similarities to the compound , is influenced by the presence of internal proton donors and external proton sources. This knowledge is crucial for chemical synthesis and understanding redox processes in various chemical and biological systems (Bautista-Martínez et al., 2004).
Renewable Chemical Feedstocks
Studies on the liquefaction of lignocellulosic materials have resulted in the production of phenolic-rich products, among which are compounds structurally akin to 2-(3-chloro-2-hydroxy-4-methoxy-6-methoxycarbonyl-phenoxy)-6-hydroxy-4-methyl-benzoic Acid. These findings highlight the compound's potential role in the development of sustainable chemical feedstocks and in the advancement of green chemistry (Xu et al., 2012).
Propiedades
Nombre del producto |
2-(3-chloro-2-hydroxy-4-methoxy-6-methoxycarbonyl-phenoxy)-6-hydroxy-4-methyl-benzoic Acid |
|---|---|
Fórmula molecular |
C17H15ClO8 |
Peso molecular |
382.7 g/mol |
Nombre IUPAC |
2-(3-chloro-2-hydroxy-4-methoxy-6-methoxycarbonylphenoxy)-6-hydroxy-4-methylbenzoic acid |
InChI |
InChI=1S/C17H15ClO8/c1-7-4-9(19)12(16(21)22)10(5-7)26-15-8(17(23)25-3)6-11(24-2)13(18)14(15)20/h4-6,19-20H,1-3H3,(H,21,22) |
Clave InChI |
CAXGJVQIPWBEJY-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)OC2=C(C(=C(C=C2C(=O)OC)OC)Cl)O)C(=O)O)O |
SMILES canónico |
CC1=CC(=C(C(=C1)OC2=C(C(=C(C=C2C(=O)OC)OC)Cl)O)C(=O)O)O |
Sinónimos |
2-(2-carboxy-3-hydroxy-5-methylphenoxy)-3-hydroxy-5-methoxybenzoic acid methyl ester RES 1214-2 RES-1214-2 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N'-[(1E)-(3-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-4-methoxyphenyl)methylene]-4-hydroxy-3-methoxybenzohydrazide](/img/structure/B1243114.png)
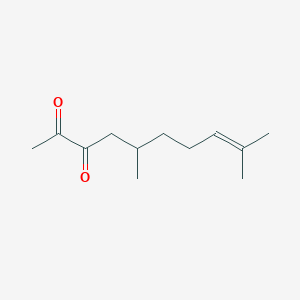
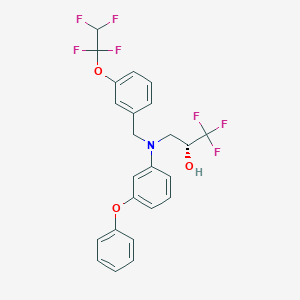
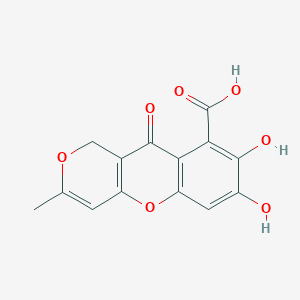
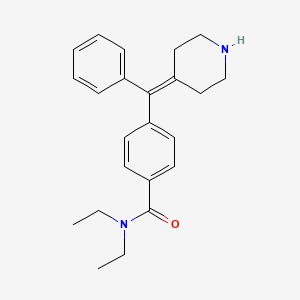
![(6R,7R)-7-[[(2Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-methoxyiminoacetyl]amino]-3-(1,3-benzothiazol-2-ylsulfanyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1243122.png)
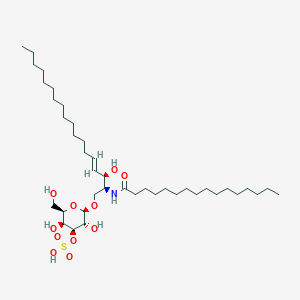
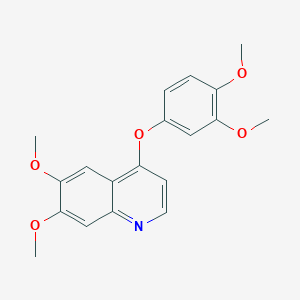

![(3S)-3-[(2S)-5-carboxy-2-{(3S)-3-hydroxy-15-methylhexadecanoylamino}-pentanoyl]oxy-15-methylhexadecanamide](/img/structure/B1243129.png)
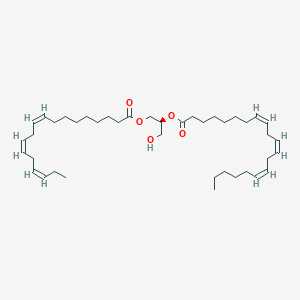
![2-[[4-(3-aminophenyl)-1,3-thiazol-2-yl]sulfanyl]-N-[1-[(3,4-dichlorophenyl)methyl]piperidin-4-yl]acetamide](/img/structure/B1243132.png)

